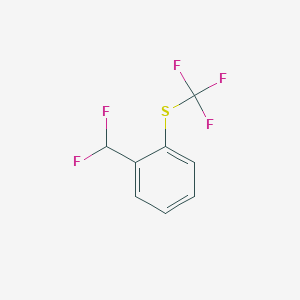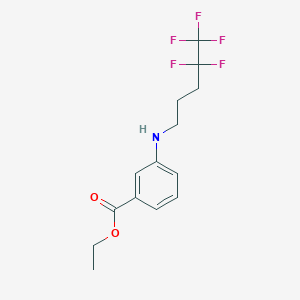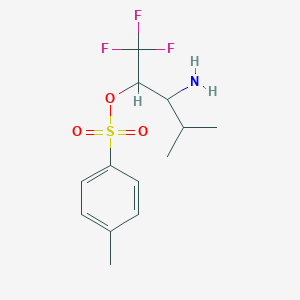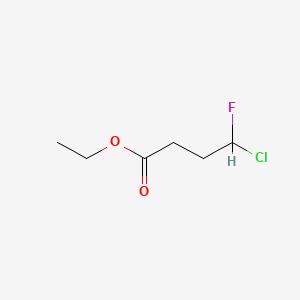
2,4-Dichloro-bis(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-bis(trifluoromethyl)aniline (DCBTA) is an aniline derivative that has a wide range of applications in the scientific research field. It is a colorless liquid, soluble in organic solvents, and has a melting point of 40-41°C. DCBTA is a common reagent used in organic synthesis, and it is a useful tool for the preparation of a variety of organic compounds. In addition, DCBTA has been used in a variety of research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.
作用机制
The mechanism of action of 2,4-Dichloro-bis(trifluoromethyl)aniline is not fully understood. However, it is believed that this compound acts as an oxidant, which can cause oxidative damage to cells and other organic molecules. In addition, this compound has been shown to interact with enzymes, proteins, and other molecules, which can affect their function and structure.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an inhibitory effect on the activity of enzymes involved in oxidative stress, such as superoxide dismutase and glutathione peroxidase. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, this compound has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
2,4-Dichloro-bis(trifluoromethyl)aniline has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to prepare and store. In addition, this compound is a relatively stable compound, which makes it suitable for a variety of experiments. However, this compound can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
未来方向
There are a number of potential future directions for the use of 2,4-Dichloro-bis(trifluoromethyl)aniline in scientific research. For example, this compound could be used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, this compound could be used to study the structure and properties of organic molecules, as well as to investigate the effects of drugs on gene expression. Furthermore, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used to study the effects of environmental toxins on cells and organisms.
合成方法
2,4-Dichloro-bis(trifluoromethyl)aniline is synthesized by a two-step procedure. The first step involves the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate, which produces a trifluoromethanesulfonate salt. The second step involves the reaction of the salt with dichloroacetic acid in the presence of a base, such as potassium hydroxide, to produce this compound.
科学研究应用
2,4-Dichloro-bis(trifluoromethyl)aniline is a versatile reagent that has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic compounds, such as benzimidazoles, pyrroles, and pyridines. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used to study the effects of oxidative stress on cells and to investigate the effects of drugs on the central nervous system. In addition, this compound has been used in laboratory experiments to study the structure and properties of organic molecules.
属性
IUPAC Name |
2,4-dichloro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZAVNZTJNBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)










